

Comparing spectroscopic data of 4-(4-Methoxyphenyl)-1-butanol from different sources

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)-1-butanol

Cat. No.: B177371

[Get Quote](#)

A Comparative Analysis of Spectroscopic Data for 4-(4-Methoxyphenyl)-1-butanol

For Immediate Release

A detailed comparison of publicly available spectroscopic data for the compound **4-(4-Methoxyphenyl)-1-butanol** is presented to aid researchers, scientists, and drug development professionals in their analytical endeavors. This guide provides a consolidated view of ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data from various reputable sources, highlighting key consistencies and variations.

This comparative guide aims to streamline the process of analytical verification for researchers working with **4-(4-Methoxyphenyl)-1-butanol** (CAS No. 52244-70-9).^{[1][2][3]} By aggregating data from prominent databases such as the NIST WebBook, PubChem, and ChemicalBook, this document offers a centralized resource for spectroscopic information. The molecular formula for this compound is $\text{C}_{11}\text{H}_{16}\text{O}_2$ with a molecular weight of 180.24 g/mol.^{[1][2][4]}

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data is fundamental for the structural elucidation of organic molecules. Below is a summary of reported ^1H NMR data for **4-(4-Methoxyphenyl)-1-butanol**.

Source	Solvent	Instrument Frequency	Reported Chemical Shifts (δ) in ppm
PubChem	Not Specified	Varian A-60	Data available through SpectraBase
ChemicalBook	Not Specified	Not Specified	Spectrum available
Guidechem	Not Specified	Not Specified	Predicted ^1H NMR spectrum available

Experimental Protocol: Detailed experimental protocols were not fully available in the initial survey. For the data from PubChem, the spectrum was recorded on a Varian A-60 instrument. [5] Researchers are advised to consult the original data sources for comprehensive experimental details, including solvent and concentration.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides critical information about the carbon skeleton of a molecule.

Source	Solvent	Instrument Frequency	Reported Chemical Shifts (δ) in ppm
ChemicalBook	Not Specified	Not Specified	Spectrum available with peak list
PubChem	Not Specified	Not Specified	Data available through SpectraBase, sample from Aldrich Chemical Company, Inc.
Guidechem	Not Specified	Not Specified	Predicted ^{13}C NMR spectrum available

Experimental Protocol: The ^{13}C NMR spectrum available on PubChem originates from a sample provided by Aldrich Chemical Company, Inc.[5] For detailed experimental parameters, users should refer to the SpectraBase entry. ChemicalBook provides a peak list, but the experimental conditions are not specified.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Source	Technique	Key Vibrational Frequencies (cm ⁻¹)
NIST WebBook	Gas Phase	Spectrum available for viewing and download in JCAMP-DX format.[1]
PubChem	FTIR (CAPILLARY CELL: NEAT)	Data from Aldrich Chemical Company, Inc. available on SpectraBase.[5]
PubChem	ATR-IR	Data available on SpectraBase.[5]
ChemicalBook	Not Specified	Multiple IR spectra (IR, IR2, IR3) available.[4]

Experimental Protocol: The NIST WebBook provides a gas-phase IR spectrum.[1] PubChem hosts data from an FTIR experiment using a neat sample in a capillary cell, sourced from Aldrich Chemical Company, Inc., as well as an ATR-IR spectrum.[5] For specific sample preparation and instrument settings, direct consultation of the SpectraBase records is recommended.

Mass Spectrometry (MS)

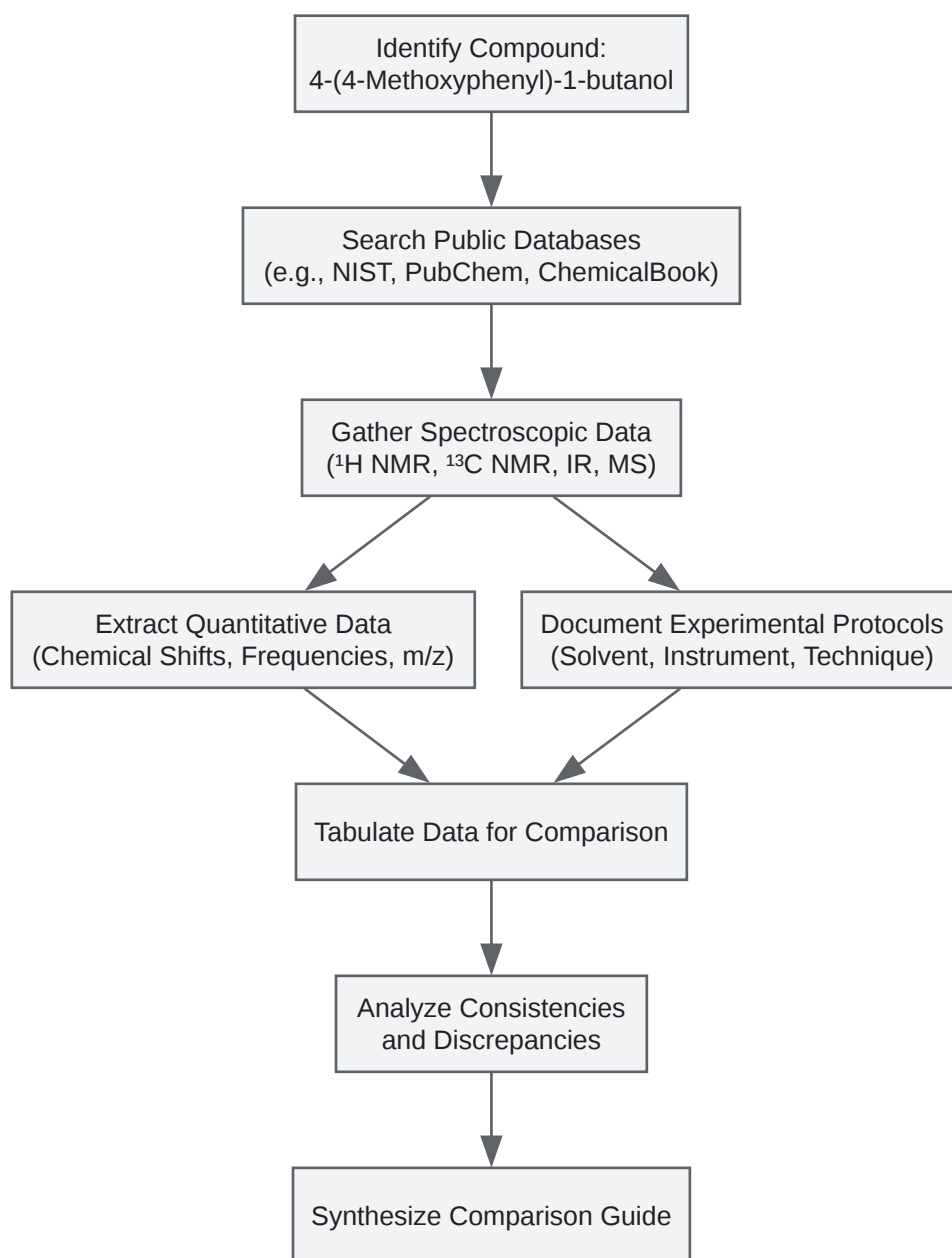
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Source	Ionization Method	Key Mass-to-Charge Ratios (m/z)
NIST WebBook	Electron Ionization (EI)	Spectrum available, showing various fragments.[2]
PubChem	GC-MS	Data available from the NIST Mass Spectrometry Data Center.[5]
ChemicalBook	Not Specified	MS data available.[6]

Experimental Protocol: The mass spectra provided by the NIST WebBook and PubChem were obtained using electron ionization, a common technique for volatile compounds.[2][5] The data on PubChem is specifically from a GC-MS analysis.[5] For detailed information on the instrument parameters, such as the ionization energy and mass analyzer type, the original database entries should be consulted.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a logical workflow for comparing spectroscopic data from multiple sources.



[Click to download full resolution via product page](#)

Caption: Workflow for comparative analysis of spectroscopic data.

This guide serves as a starting point for researchers. For definitive analytical characterization, it is crucial to consult the original data sources and, when possible, acquire spectra on known reference standards under consistent experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]
- 2. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]
- 3. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]
- 4. 4-(4-Methoxyphenyl)-1-butanol(52244-70-9)IR [chemicalbook.com]
- 5. 4-(4-Methoxyphenyl)butan-1-ol | C₁₁H₁₆O₂ | CID 97660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-METHOXYPHENYL)-1-BUTANOL(22135-50-8) ¹³C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Comparing spectroscopic data of 4-(4-Methoxyphenyl)-1-butanol from different sources]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177371#comparing-spectroscopic-data-of-4-4-methoxyphenyl-1-butanol-from-different-sources>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com